
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound that features both furan and chromene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of furan derivatives with chromene precursors in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene moiety can be reduced to form dihydrochromenes.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrochromenes and related compounds.
Substitution: Various substituted furans and chromenes.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets. The furan and chromene moieties may interact with enzymes and receptors, leading to biological effects such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the chromene moiety.
Chromene-3-carboxylic acid: Contains the chromene structure but not the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to the combination of furan and chromene rings in a single molecule
Propiedades
Número CAS |
89002-87-9 |
|---|---|
Fórmula molecular |
C14H8O5 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O5/c15-12-9-3-1-2-4-10(9)19-13(11(12)14(16)17)8-5-6-18-7-8/h1-7H,(H,16,17) |
Clave InChI |
DCQVSUFAPGPNLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=COC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
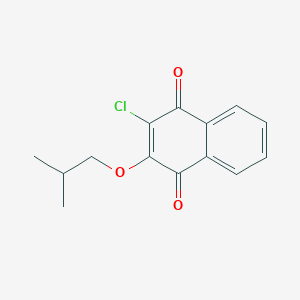
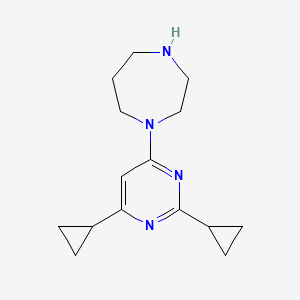



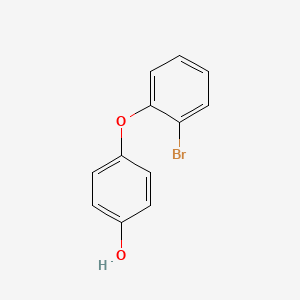


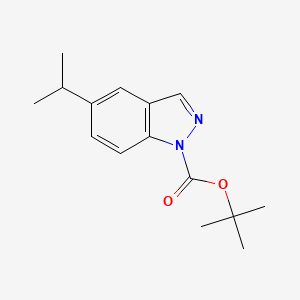
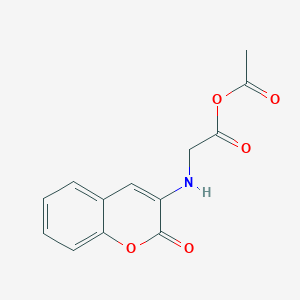
![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
